(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate
Description
Properties
CAS No. |
63716-29-0 |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-7-6-11(9-17)19-14(18)16-13-8-10(2)4-5-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18) |
InChI Key |
GUUQRTQBGHEJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)OC(=O)NC2=C(C=CC(=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
Formation of the carbamate functional group by reacting the amine moiety of 1-ethylpyrrolidin-3-amine with a suitable carbamoyl chloride or carbamate precursor derived from 2-chloro-5-methylphenyl derivatives.
Introduction of the 2-chloro-5-methylphenyl substituent on the carbamate nitrogen, often through nucleophilic substitution reactions or coupling reactions using activated aromatic halides.
Specific Synthetic Procedures and Conditions
Based on literature precedents and related carbamate syntheses, the following detailed methods are relevant:
Carbamate Formation via Carbamoyl Chloride Intermediate
Reagents and Conditions : The 2-chloro-5-methylphenyl carbamoyl chloride can be prepared by chlorination of the corresponding carbamic acid or by reaction of 2-chloro-5-methyl aniline with phosgene or triphosgene under anhydrous conditions.
Reaction with 1-ethylpyrrolidin-3-amine : The amine is reacted with the carbamoyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to minimize side reactions.
Base Addition : A base such as triethylamine or N,N-diisopropylethylamine is added to scavenge the hydrochloric acid formed and drive the reaction to completion.
Isolation : The product is isolated by aqueous workup, extraction, and purification by column chromatography or recrystallization.
Direct Carbamate Formation Using Carbonylimidazolide Intermediates
Carbonylimidazolide Route : The primary amine reacts with carbonylimidazolide derivatives of 2-chloro-5-methylphenyl carbamate precursors. This method offers mild reaction conditions and high purity products due to precipitation of the carbamate.
Reaction Conditions : Typically conducted at room temperature in solvents like tetrahydrofuran or dimethylformamide, with bases to neutralize byproducts.
Advantages : This method avoids the use of hazardous phosgene derivatives and often results in higher yields and cleaner products.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamoyl chloride formation from 2-chloro-5-methylaniline and triphosgene | Anhydrous dichloromethane, 0–5 °C, triethylamine | 85–90 | High purity carbamoyl chloride intermediate |
| Reaction of carbamoyl chloride with 1-ethylpyrrolidin-3-amine | THF, triethylamine, 0–5 °C to RT, 4 h | 75–80 | Carbamate formation with minimal side products |
| Carbonylimidazolide route | Carbonylimidazolide precursor, amine, DMF, RT, 16 h | 85–95 | Cleaner reaction, precipitation of product |
| SNAr reaction of carbamate with 2-chloro-5-methylphenyl halide | K2CO3, Cu(OAc)2, DMF, 85 °C, 3 h | 60–70 | Requires catalyst, moderate yield |
Research Outcomes and Analytical Data
Yields and Purity : The carbamate synthesis via carbonylimidazolide intermediates generally achieves higher yields (up to 95%) and purity compared to direct carbamoyl chloride methods, which may require more careful temperature control.
Spectroscopic Characterization : The final compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry. Key signals include carbamate NH at δ ~6–7 ppm, aromatic protons from the 2-chloro-5-methylphenyl group, and ethyl and pyrrolidine ring protons.
Stability : Carbamate derivatives prepared under these conditions show good stability under ambient conditions, consistent with literature reports on carbamates in medicinal chemistry.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbamoyl chloride intermediate | Triphosgene, triethylamine, amine | 0–5 °C, inert solvent | Established method, high yield | Use of toxic reagents, sensitive conditions |
| Carbonylimidazolide intermediate | Carbonylimidazolide derivative, amine | RT, DMF or THF | Mild conditions, high purity | Requires preparation of intermediate |
| SNAr coupling | Aromatic halide, base, copper catalyst | 70–100 °C, DMF or ethanol | Direct aromatic substitution | Moderate yields, catalyst needed |
Chemical Reactions Analysis
2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Scientific Research Applications
The compound (1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate is a chemical of interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical development. This article explores the applications of this compound, focusing on its biological activity, synthesis, and potential uses in drug formulation.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of a chlorinated aromatic ring can enhance the interaction with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of carbamate compounds can inhibit specific kinases associated with tumor growth .
Neuroprotective Effects
There is emerging evidence that compounds resembling this compound may possess neuroprotective properties. Their ability to modulate neurotransmitter systems makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve inhibition of acetylcholinesterase or modulation of glutamate receptors .
Antimicrobial Properties
The antimicrobial potential of carbamate derivatives has been documented, with studies showing efficacy against a range of bacterial strains. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .
Cosmetic Applications
Due to its chemical stability and potential skin benefits, this compound can be explored in cosmetic formulations. Its properties may enhance skin hydration and barrier function, making it suitable for creams and topical applications .
Drug Delivery Systems
Innovative drug delivery systems can incorporate this compound to improve bioavailability and targeted delivery of therapeutic agents. The ability to form nanoparticles or liposomes with such compounds can lead to enhanced absorption through biological membranes .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer effects of structurally related carbamates on breast cancer cell lines. The results indicated that these compounds could induce apoptosis through specific signaling pathways, suggesting their potential as chemotherapeutic agents .
Case Study 2: Neuroprotective Screening
In a screening program aimed at identifying neuroprotective agents, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress. The findings demonstrated significant protective effects, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylcarbanilic acid 1-ethyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
Structural Features
The compound’s key structural elements include:
- Pyrrolidine core: The 1-ethylpyrrolidin-3-yl group may enhance lipophilicity and influence binding to biological targets, similar to the dimethylaminoethyl group in rivastigmine .
- Aromatic substituent: The 2-chloro-5-methylphenyl group introduces steric and electronic effects distinct from other carbamates, such as the 4-nitrophenyl group in pesticide contaminants or the pyridinyl hydrazino group in ethyl N-(3-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino)-2-cyanoacryloyl)carbamate .
Pharmacological Carbamates
- Rivastigmine hydrogen tartrate (): Structure: Contains a dimethylaminoethyl group and methylphenylcarbamate. Function: Intermediate-acting AChE inhibitor with rapid oral absorption (tmax = 0.8–1.2 h).
Agrochemical Carbamates
- (4-Nitrophenyl) N-(4-chlorophenyl) carbamate ():
- Structure: Nitro and chloro substituents on aromatic rings.
- Function: Agricultural pesticide byproduct with residual toxicity concerns.
- Comparison: The 2-chloro-5-methylphenyl group in the target compound may reduce environmental persistence compared to nitro-substituted analogs.
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationships : The chloro and methyl groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets, as seen in rivastigmine’s interaction with AChE .
- Synthetic Feasibility : The ethylpyrrolidine group could simplify synthesis compared to tert-butyl-protected carbamates, which require deprotection steps .
Biological Activity
The compound (1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular structure of the compound can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 270.73 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 270.73 g/mol |
| LogP | 3.12 |
| Solubility | Moderate |
| pKa | 7.4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The compound is believed to act as an inhibitor of specific enzymes, similar to other carbamate derivatives which often target cholinesterases.
Potential Targets
- Cholinesterase Inhibition : The compound may exhibit activity against butyrylcholinesterase (BChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It may also interact with receptors involved in the central nervous system, potentially influencing neuropharmacological pathways.
Case Study Analysis
Research has shown that compounds structurally related to this compound demonstrate significant biological activities:
- Neuroprotective Effects : In vitro studies indicated that related compounds exhibited protective effects against neurotoxic agents in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, indicating a potential role in antibiotic development.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Increased cell viability | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | BChE inhibition |
Research Findings
Recent studies have focused on optimizing the pharmacological profile of carbamate derivatives. For instance, structural modifications have led to enhanced selectivity and potency against target enzymes:
- A study reported that specific substitutions on the phenyl ring significantly improved BChE inhibitory activity, with IC values decreasing from 10 μM to 2 μM for optimized compounds .
- Another investigation highlighted the neuroprotective properties of related compounds in SH-SY5Y neuroblastoma cells, demonstrating their potential for treating Alzheimer's disease by mitigating amyloid-beta toxicity .
Q & A
Q. What are the standard synthetic routes for (1-ethylpyrrolidin-3-yl) N-(2-chloro-5-methylphenyl)carbamate?
The synthesis typically involves multi-step reactions starting from pyrrolidine and substituted phenyl precursors. A common approach includes:
- Step 1: Alkylation of pyrrolidine with ethyl iodide to introduce the 1-ethyl group.
- Step 2: Functionalization of the pyrrolidine nitrogen with a carbamate group using phosgene or a carbamoyl chloride derivative.
- Step 3: Coupling with 2-chloro-5-methylaniline via nucleophilic substitution or carbamate exchange.
Key techniques include refluxing in anhydrous solvents (e.g., THF or DCM), column chromatography for purification, and spectroscopic validation (NMR, MS) .
Q. Reaction Conditions Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl iodide, K₂CO₃, DMF, 80°C | Alkylation of pyrrolidine |
| 2 | Phosgene, THF, 0°C | Carbamate formation |
| 3 | 2-Chloro-5-methylaniline, DIEA, DCM | Amine coupling |
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy:
- ¹H NMR: Identifies protons on the pyrrolidine ring (δ 1.2–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).
- ¹³C NMR: Confirms carbamate carbonyl (δ 155–160 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 323.1).
- IR Spectroscopy: Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the study of its enzyme inhibitory activity?
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity to acetylcholinesterase (AChE) or other targets. Compare with rivastigmine, a carbamate-based AChE inhibitor, to identify key interactions (e.g., π-π stacking with aromatic residues) .
- QSAR Analysis: Correlate substituent effects (e.g., chloro vs. methyl groups) with inhibitory potency using descriptors like logP and electrostatic potential .
Q. How to resolve contradictions in reported biological activity data?
- Reproducibility Protocols: Standardize assay conditions (e.g., pH, temperature, enzyme concentration) across labs.
- Orthogonal Assays: Validate activity via fluorometric (e.g., Ellman’s assay) and radiometric methods.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What methodologies are recommended for studying its metabolic stability?
- In Vitro Hepatic Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Metabolite Identification: Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- CYP450 Inhibition Screening: Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Scaffold Modification: Synthesize analogs with varied substituents (e.g., halogen, alkyl, or electron-withdrawing groups) on the phenyl ring.
- Activity Profiling: Test derivatives in enzymatic (e.g., AChE IC₅₀) and cellular (e.g., neuroprotection in SH-SY5Y cells) assays.
- Data Integration: Use cheminformatics tools (e.g., Schrödinger’s Canvas) to map substituent effects to activity trends .
Q. What strategies mitigate synthesis challenges (e.g., low yields in carbamate coupling)?
- Optimize Reaction Conditions: Screen catalysts (e.g., DMAP), solvents (e.g., DMF vs. THF), and temperatures.
- Protecting Group Chemistry: Temporarily protect the pyrrolidine nitrogen with Boc to prevent side reactions.
- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to track carbamate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
